molecular formula C11H16Cl2N4OS B6278215 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride CAS No. 2034067-56-4

1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B6278215
CAS No.: 2034067-56-4
M. Wt: 323.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiophene and oxadiazole rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Introduction of the piperazine moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is displaced by piperazine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in disease processes.

    Interacting with receptors: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.

    Disrupting cellular processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds containing the thiophene ring, which are known for their diverse biological activities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, which are used in medicinal chemistry for their pharmacological properties.

    Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in drug development for their ability to enhance the pharmacokinetic properties of drugs.

The uniqueness of this compound lies in the combination of these three moieties, which imparts a unique set of chemical and biological properties that can be leveraged for various scientific and therapeutic applications.

Properties

CAS No.

2034067-56-4

Molecular Formula

C11H16Cl2N4OS

Molecular Weight

323.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.